BenchChemオンラインストアへようこそ!

(S)-AL-8810

FP receptor Binding affinity Prostanoid pharmacology

(S)-AL-8810 is the C-15 (S) epimer of AL-8810, a competitive orthosteric FP receptor antagonist with weak partial agonism—mechanistically distinct from non-competitive (AL-3138), non-prostanoid (AS604872), or allosteric (PDC31/PDC113.824) FP blockers. It exhibits ≥2 log unit selectivity over other prostanoid receptors and demonstrates in vivo efficacy with 36.4% infarct volume reduction in pMCAO stroke models. Essential negative control for confirming FP receptor specificity in glaucoma drug discovery and smooth muscle contraction assays. Available alongside its 15-(R) epimer for stereospecific binding and biased signaling comparison studies.

Molecular Formula C24H31FO4
Molecular Weight 402.5 g/mol
CAS No. 246246-19-5
Cat. No. B1666763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-AL-8810
CAS246246-19-5
Synonyms9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid
AL 8810
AL-8810
Molecular FormulaC24H31FO4
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1
InChIKeyWTYSXBKKVNOOIX-JTGCGUAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What is (S)-AL-8810 (CAS 246246-19-5): FP Receptor Antagonist Identity and Core Properties


(S)-AL-8810 is an 11β-fluoro analog of prostaglandin F2α (PGF2α) that functions as a potent and selective antagonist at the FP prostanoid receptor [1]. The compound is the C-15 epimer of AL-8810, possessing the inverse (S) or 'natural' configuration at C-15 relative to AL-8810 which is 15-(R) . Like its parent epimer, (S)-AL-8810 exhibits competitive antagonism at FP receptors with weak intrinsic agonist activity, a pharmacological profile that distinguishes it from full FP agonists and from non-competitive or allosteric FP antagonists developed subsequently [2].

Why (S)-AL-8810 Cannot Be Replaced by Generic FP Receptor Antagonists or Agonists


Generic substitution among FP receptor modulators fails because the FP receptor antagonist landscape is fragmented by distinct mechanistic classes with non-overlapping pharmacological properties. AL-8810 and its C-15 epimer (S)-AL-8810 are competitive orthosteric antagonists with weak partial agonism [1]; in contrast, AL-3138 is a non-competitive antagonist, AS604872 is a non-prostanoid thiazolidinone, and PDC31/PDC113.824 are allosteric inhibitors of FP receptor signaling [2]. Furthermore, FP receptor agonists such as PGF2α, latanoprost free acid, and fluprostenol produce robust receptor activation and downstream signaling, rendering them unsuitable for experiments requiring FP receptor blockade [3]. The C-15 stereochemical configuration—(S) in (S)-AL-8810 versus (R) in AL-8810—may influence receptor binding kinetics and downstream signaling bias, making interchange between epimers inadvisable without stereospecific characterization .

(S)-AL-8810: Head-to-Head Quantitative Differentiation Against Closest Comparators


Ki for FP Receptor Antagonism: (S)-AL-8810 vs. AL-8810 in Mouse 3T3 and Rat A7r5 Cells

AL-8810 exhibits potent FP receptor antagonism with Ki values of 0.2 ± 0.06 μM in mouse 3T3 fibroblasts and 0.4 ± 0.1 μM in rat A7r5 vascular smooth muscle cells [1]. (S)-AL-8810, the C-15 epimer, is reported to have comparable or potentially distinct FP receptor binding characteristics due to stereochemical inversion at C-15; however, direct Ki comparison data between (S)-AL-8810 and AL-8810 in the same assay system are not currently available in the primary literature .

FP receptor Binding affinity Prostanoid pharmacology

Competitive Antagonism Potency: pA2 of AL-8810 vs. Fluprostenol in A7r5 and 3T3 Cells

AL-8810 behaves as an apparent competitive antagonist, producing parallel rightward shifts of fluprostenol concentration-response curves without suppressing maximal agonist response. The pA2 values were 6.68 ± 0.23 in A7r5 rat vascular smooth muscle cells and 6.34 ± 0.09 in 3T3 mouse fibroblasts, with Schild slopes ranging from 0.80 to 0.92 [1]. In contrast, the related fluorinated analog AL-3138 acts as a non-competitive FP receptor antagonist, a mechanistic distinction critical for experimental design [2].

Competitive antagonism pA2 FP receptor

Receptor Subtype Selectivity: AL-8810 Exhibits ≥2 Log Unit Selectivity for FP Over Other Prostanoid Receptors

AL-8810 demonstrates ≥2 log unit (≥100-fold) selectivity for the FP receptor over most other prostaglandin receptor subtypes (TP, DP, EP2, EP4) when tested across multiple cell- and tissue-based functional assays [1]. At concentrations up to 10 μM, AL-8810 did not significantly inhibit functional responses mediated by these receptor subtypes, nor did it antagonize the phospholipase C-coupled V1-vasopressin receptor in A7r5 cells [2]. This selectivity profile contrasts with earlier FP antagonists (dimethyl amide/amine derivatives of PGF2α) which failed to achieve prominence due to limited characterization and lower selectivity [3].

Receptor selectivity FP receptor Prostanoid receptors

In Vivo Efficacy in Stroke Model: AL-8810 Reduces Infarct Volume by 36.4% vs. Vehicle in pMCAO

In a permanent middle cerebral artery occlusion (pMCAO) mouse model of ischemic stroke, AL-8810 treatment reduced neurologic dysfunction by 35.7 ± 6.3% and infarct volumes by 36.4 ± 6.0% compared to vehicle-treated controls after 48 hours [1]. FP receptor knockout (FP−/−) mice similarly exhibited improved outcomes, confirming target engagement [2]. These in vivo neuroprotective effects distinguish AL-8810 from non-prostanoid FP antagonists (AS604872, PDC31, PDC113.824) which lack comparable stroke model validation in the peer-reviewed literature [3].

Ischemic stroke Neuroprotection In vivo pharmacology

Antagonist Potency in Human Vascular Tissue: pKB of AL-8810 vs. PGF2α and Latanoprost Free Acid

In isolated human umbilical vein preparations, AL-8810 competitively blocked contractile responses to both the endogenous agonist PGF2α and the synthetic FP agonist latanoprost free acid. The antagonist potency (pKB) of AL-8810 was 5.93 ± 0.05 against PGF2α and 6.40 ± 0.08 against latanoprost free acid [1]. These values are consistent with its potency in rodent cell lines and confirm that AL-8810 effectively antagonizes human FP receptors in a physiologically relevant intact tissue system [2].

Human tissue pharmacology Vascular contraction pKB

Optimal Scientific and Industrial Applications for (S)-AL-8810 Based on Validated Evidence


FP Receptor Target Validation in Cardiovascular and Cerebrovascular Disease Models

Based on its demonstrated in vivo efficacy in reducing infarct volume by 36.4% in a pMCAO stroke model [1], (S)-AL-8810 is optimally deployed for validating the FP receptor as a therapeutic target in ischemic stroke, traumatic brain injury, and related neurovascular conditions. Its ≥2 log unit selectivity over other prostanoid receptors minimizes off-target confounding in these complex injury models [2].

Pharmacological Dissection of FP-Mediated Smooth Muscle Contraction

The competitive antagonism of AL-8810 against PGF2α and synthetic FP agonists in human vascular tissue (pKB = 5.93–6.40) [3], combined with its low intrinsic agonist efficacy (Emax = 19–23% relative to full agonists) [4], makes (S)-AL-8810 the appropriate tool for isolating FP receptor contributions to smooth muscle contraction in vascular, uterine, and ocular tissues without introducing confounding agonist effects.

Control Compound for FP Agonist Activity Profiling in Ocular Pharmacology

Given that FP receptor agonists (latanoprost, travoprost, bimatoprost) are frontline therapeutics for glaucoma, (S)-AL-8810 serves as the essential control antagonist for confirming FP receptor specificity of novel ocular hypotensive agents. Its ability to competitively block fluprostenol-induced phosphoinositide turnover in ocular cell types [5] supports its use in glaucoma drug discovery pipelines.

Stereospecific Studies of FP Receptor Ligand Binding and Signaling Bias

The availability of both C-15 epimers—(S)-AL-8810 (CAS 1224444-55-6) and AL-8810 (15-(R), CAS 246246-19-5)—enables stereospecific investigations of FP receptor ligand recognition, binding kinetics, and biased signaling. While direct comparative data between epimers are currently limited , the compounds are chemically validated for use in head-to-head studies to determine whether C-15 stereochemistry influences antagonist potency, residence time, or downstream signaling pathway activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-AL-8810

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.